
6-Methyl-2-propoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-propoxypyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-propoxypyridin-3-ol typically involves the alkylation of 6-methyl-3-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-propoxypyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
6-Methyl-2-propoxypyridin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-propoxypyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The exact pathways and targets are still under investigation, but its effects are likely mediated through its ability to form hydrogen bonds and other interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-hydroxypyridine: Similar structure but lacks the propoxy group.
6-Methyl-2-ethoxypyridin-3-ol: Similar structure with an ethoxy group instead of a propoxy group.
6-Methyl-2-butoxypyridin-3-ol: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
6-Methyl-2-propoxypyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
6-methyl-2-propoxypyridin-3-ol |
InChI |
InChI=1S/C9H13NO2/c1-3-6-12-9-8(11)5-4-7(2)10-9/h4-5,11H,3,6H2,1-2H3 |
Clé InChI |
GOQINSMZNWMATM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=N1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



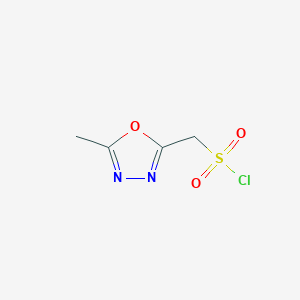
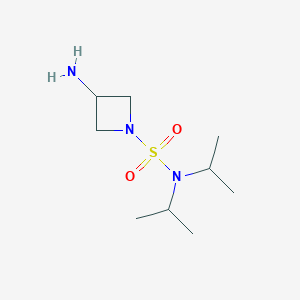

![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)
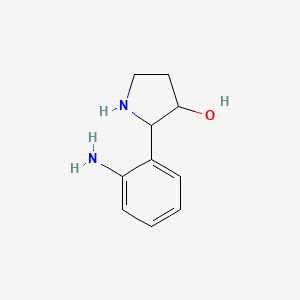
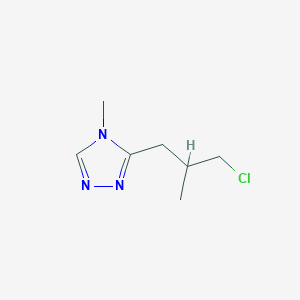
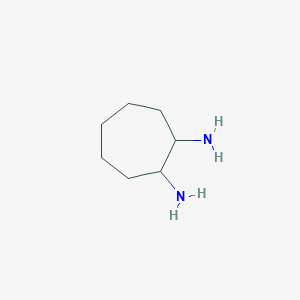

![{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)
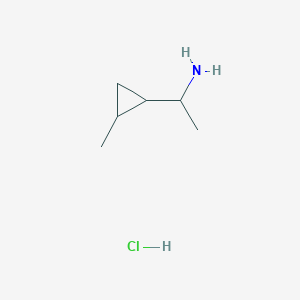
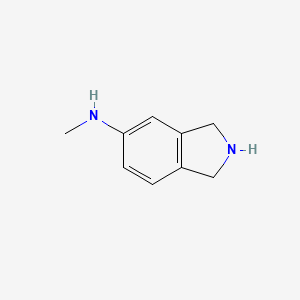

![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)
